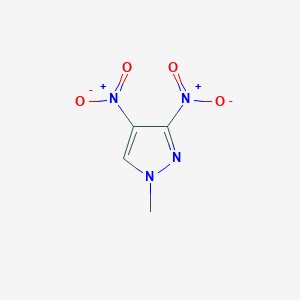
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound that features a unique combination of adamantyl and pyrazole moieties The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often found in biologically active molecules
作用机制
Target of Action
Adamantane derivatives, which this compound is a part of, have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which may influence their pharmacokinetic behavior .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
Adamantane derivatives are known for their thermal stability, which may suggest their resilience in various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the carbonyl chloride: The final step involves the conversion of the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality product.
化学反应分析
Types of Reactions
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and reduction: The pyrazole ring and adamantyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Thionyl chloride or oxalyl chloride: Used for converting carbonyl groups to carbonyl chlorides.
Lewis acids (e.g., aluminum chloride): Used in Friedel-Crafts alkylation reactions.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Major Products
Amides, esters, and thioesters: Formed from substitution reactions.
Oxidized or reduced derivatives: Formed from oxidation or reduction reactions.
Polycyclic structures: Formed from cyclization reactions.
科学研究应用
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials science: The rigid adamantyl group can impart desirable properties such as thermal stability and mechanical strength to polymers and other materials.
Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
1-Adamantyl-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.
3-(1-Adamantyl)-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Lacks the adamantyl group, which may affect its stability and rigidity.
Uniqueness
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the adamantyl and phenyl groups, which impart a combination of stability, rigidity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDDSUCCYEMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
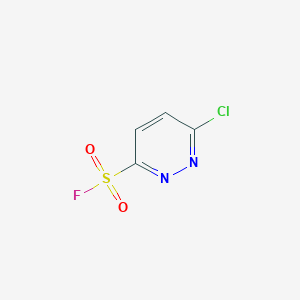
![Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2844570.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)
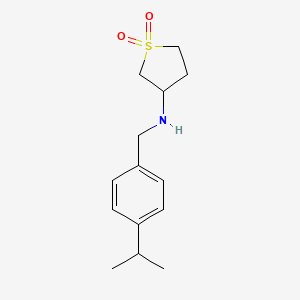
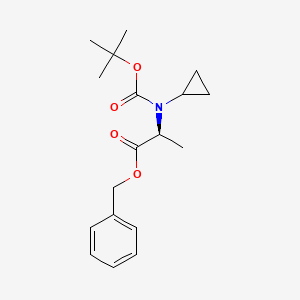
![1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2844574.png)
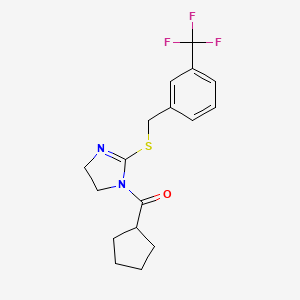

![2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844588.png)
